[1,4]Dithiino[2,3-b][1,4]dithiine
Description
Structure
3D Structure
Properties
CAS No. |
255-55-0 |
|---|---|
Molecular Formula |
C6H4S4 |
Molecular Weight |
204.4 g/mol |
IUPAC Name |
[1,4]dithiino[2,3-b][1,4]dithiine |
InChI |
InChI=1S/C6H4S4/c1-2-8-6-5(7-1)9-3-4-10-6/h1-4H |
InChI Key |
KCSQYWMGBADUMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C(S1)SC=CS2 |
Origin of Product |
United States |
Synthetic Methodologies For 1 Dithiino 2,3 B 1 Dithiine and Its Derivatives
Strategies for Constructing the Fusedwikipedia.orgnih.govDithiino[2,3-b]wikipedia.orgnih.govdithiine Core
The principal challenge in synthesizing the wikipedia.orgnih.govDithiino[2,3-b] wikipedia.orgnih.govdithiine framework lies in the formation of the central carbon-carbon double bond that links two 1,3-dithiole rings. Most preparations achieve this through the coupling of pre-formed 1,3-dithiole-based building blocks. wikipedia.org
While classical pericyclic cycloaddition reactions are not the primary method for constructing the parent wikipedia.orgnih.govDithiino[2,3-b] wikipedia.orgnih.govdithiine core, the key step involves a formal reductive coupling that can be viewed as the "addition" of two carbene-like intermediates derived from 1,3-dithiolium salts. The most prevalent approach involves the coupling of 1,3-dithiole-2-thione (B1293655) or 1,3-dithiole-2-one precursors. wikipedia.orgrsc.org
This is typically achieved by treating the precursor with a trivalent phosphorus reagent, such as triethyl phosphite, which facilitates a desulfurization or decarbonylation followed by dimerization to form the central C=C double bond. rsc.org A thorough computational analysis has been performed to understand the mechanism of this phosphite-mediated reductive dimerization. rsc.org This reaction effectively fuses the two heterocyclic rings to create the final dithiino-dithiine framework.
The success of the core synthesis hinges on the efficient preparation of the necessary 1,3-dithiole precursors. Several pathways have been established.
One of the most common historical syntheses of the parent compound begins with 1,3-dithiole-2-thione. This precursor undergoes S-methylation followed by reduction to yield a 1,3-dithiole-2-yl methyl thioether. This intermediate is then treated with a strong acid like tetrafluoroboric acid (HBF₄) to generate a stable 1,3-dithiolium salt. Subsequent deprotonation of this salt with a base, such as triethylamine, generates the reactive intermediate that dimerizes to form wikipedia.orgnih.govDithiino[2,3-b] wikipedia.orgnih.govdithiine. wikipedia.org
| Pathway | Starting Material | Key Intermediates | Key Reagents | Advantages/Disadvantages | Reference |
|---|---|---|---|---|---|
| Classical Route | 1,3-Dithiole-2-thione | 1,3-Dithiole-2-yl methyl thioether; 1,3-Dithiolium salt | Methylating agent, Reducing agent, HBF₄, Triethylamine | Well-established, versatile for analogues. Multi-step process. | wikipedia.org |
| High-Yield Route | 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione | Disodium 1,3-dithiole-2-thione-4,5-dithiolate | Sodium methoxide, Dibromoethane | High yield (85%), cost-effective, avoids chromatography. Less common starting material. | rsc.org |
| Phosphite Coupling | 1,3-Dithiole-2-thione or -one | Desulfurized/decarbonylated intermediate | Triethyl phosphite | Direct coupling method. | rsc.org |
Functionalization and Derivatization Strategies
The ability to append various functional groups to the wikipedia.orgnih.govDithiino[2,3-b] wikipedia.orgnih.govdithiine core is crucial for tuning its electronic properties and integrating it into larger molecular systems.
Direct C-H functionalization of the pristine wikipedia.orgnih.govDithiino[2,3-b] wikipedia.orgnih.govdithiine scaffold has emerged as a powerful and efficient strategy. The use of mixed magnesium and zinc 2,2,6,6-tetramethylpiperidyl (TMP) bases allows for a stepwise and highly selective metalation of the core. nih.govacs.org This approach provides access to a wide range of mono-, di-, tri-, and tetra-functionalized derivatives under mild conditions, tolerating many sensitive functional groups. nih.govacs.orgresearchgate.net Once the magnesiated or zincated intermediate is formed, it can be quenched with various electrophiles to install desired substituents. nih.govacs.org
| Reaction Type | Reagents | Products | Yield Range | Reference |
|---|---|---|---|---|
| Iodination | TMPMgCl·LiCl, then I₂ | Mono-, di-, tri-, or tetra-iodo derivatives | 76-92% | nih.govacs.org |
| Allylation | TMPMgCl·LiCl, then allyl bromide/CuCl | Allyl-substituted derivatives | 55-83% | nih.govacs.org |
| Arylation (Negishi) | TMPZnCl·LiCl, then Ar-I/Pd(dba)₂, SPhos | Aryl-substituted derivatives | 53-90% | nih.govacs.org |
| Acylation | TMPMgCl·LiCl, then RCOCl/FeCl₃ | Acyl-substituted derivatives | 78-85% | nih.govacs.org |
| Thiolation | TMPMgCl·LiCl, then (PhS)₂ | Phenylthio-substituted derivatives | 81% | nih.govacs.org |
Extending the π-conjugation of the wikipedia.orgnih.govDithiino[2,3-b] wikipedia.orgnih.govdithiine core is a key strategy for developing new materials for organic electronics. nih.govrsc.org Several synthetic methodologies have been developed to achieve this.
Palladium-catalyzed C–H Arylation: This method allows for the direct coupling of the dithiine core with various aryl bromides. nih.govthieme-connect.com For example, novel multistage redox systems have been created by arylating the core with aryl bromides that already contain 1,3-dithiole-2-ylidene moieties. nih.gov
Coupling Reactions: Alkynyl-substituted derivatives serve as versatile building blocks for constructing π-conjugated molecular rods and macrocycles through copper-catalyzed alkyne homocoupling reactions. acs.org Similarly, Wittig-Horner olefination reactions have been used to prepare conjugated dimers linked by a vinyl spacer. nih.gov
Annulation via Condensation: Large, rigid, and planar π-conjugated systems have been synthesized by the direct annulation of the dithiine core with π-electron-accepting units, such as dipyrido[3,2-a:2',3'-c]phenazine, through Schiff base condensation reactions. chemistryviews.org This strategy creates electrochemically amphoteric compounds with intense intramolecular charge-transfer absorptions. chemistryviews.org
Stepwise Construction: A multi-step synthetic route involving nucleophilic substitution, Sonogashira coupling, desilylation, and a final coupling step has been used to prepare complex ligands designed for assembly on gold nanoparticle surfaces. nih.gov
Sustainable Chemistry Principles in Dithiine Framework Construction
The principles of sustainable or "green" chemistry are increasingly being applied to the synthesis of sulfur-containing heterocycles. Key goals include minimizing waste, reducing the use of hazardous substances, and improving atom economy.
The development of direct C–H functionalization methodologies for the wikipedia.orgnih.govDithiino[2,3-b] wikipedia.orgnih.govdithiine core represents a significant advance in sustainable chemistry. thieme-connect.com These methods (see 2.2.1) avoid the need for pre-functionalized starting materials, which often require additional synthetic steps and generate more waste. By directly activating the C-H bonds of the parent scaffold, these strategies offer a more step- and atom-economical approach to derivatization. nih.govacs.orgthieme-connect.com
Furthermore, synthetic routes that are designed to be high-yield and avoid purification by chromatography, such as the large-scale synthesis reported by Larsen and co-workers, align with green chemistry principles by reducing solvent usage and waste generation. rsc.org As the field advances, there is a continued focus on replacing hazardous reagents and developing catalytic processes that operate under milder, more environmentally benign conditions.
Catalytic Methods in Fused Dithiine Ring System Synthesis
The formation of the 1,4-dithiine ring, the core component of thieme-connect.comresearchgate.netdithiino[2,3-b] thieme-connect.comresearchgate.netdithiine, can be achieved through several catalytic approaches. These methods primarily involve transition-metal catalysis and acid catalysis, which facilitate the crucial carbon-sulfur bond formations.
One prominent transition-metal-catalyzed approach involves the use of rhodium complexes to construct the 1,4-dithiin ring from alkynes and elemental sulfur. thieme-connect.com This method is advantageous as it assembles the heterocyclic ring in a single step from readily available starting materials. For instance, the reaction of cyclic alkynes with elemental sulfur in the presence of a rhodium catalyst, such as RhH(PPh₃)₄-dppe, affords symmetrical 1,4-dithiins. thieme-connect.com The synthesis of unsymmetrical 1,4-dithiins can also be achieved by reacting dialkyl acetylenedicarboxylates with sulfur in the presence of other cyclic alkynes or vinyl ethers. thieme-connect.com
The following table summarizes the rhodium-catalyzed synthesis of various symmetrical 1,4-dithiins, which are precursors or analogues to the fused thieme-connect.comresearchgate.netdithiino[2,3-b] thieme-connect.comresearchgate.netdithiine system.
| Entry | Alkyne | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Cyclooctyne | RhH(PPh₃)₄-dppe | 2-Butanone | 3 | 75 |
| 2 | Cyclododecyne | RhH(PPh₃)₄-dppe | 2-Butanone | 3 | 82 |
Acid catalysis represents another significant strategy for the synthesis of fused dithiine systems, particularly for dihydro-derivatives. For example, the synthesis of 2,3-dihydrothieno[2,3-b] thieme-connect.comresearchgate.netdithiine has been accomplished through an acid-catalyzed transformation starting from 3-methoxythiophene. researchgate.net This method highlights the utility of acid catalysis in promoting intramolecular cyclization reactions to furnish the desired fused heterocyclic system.
Furthermore, phase-transfer catalysis has been employed for the synthesis of dihydro-1,4-dithiins. google.com This method typically involves the reaction of an α-hydroxyketone or an α-halocarbonyl compound with an organic thiosulfate (B1220275) in the presence of a phase-transfer catalyst, such as a tetraalkylammonium halide. google.com While this approach leads to the dihydro-analogue, it demonstrates the versatility of catalytic systems in constructing the core 1,4-dithiin ring structure.
In addition to these methods, palladium-catalyzed cascade cyclizations are powerful tools for the assembly of polycyclic scaffolds and have been applied to the synthesis of various sulfur-containing heterocycles. nih.govrsc.org Although a direct application to thieme-connect.comresearchgate.netdithiino[2,3-b] thieme-connect.comresearchgate.netdithiine is not extensively reported, the principles of palladium-catalyzed C-S bond formation and cyclization are highly relevant for the future development of synthetic routes to this target molecule and its derivatives. researchgate.net
A high-yield, one-step synthesis of the parent compound, thieme-connect.comresearchgate.netDithiino[2,3-b]-1,4-dithiin, has been reported starting from sodium 1,3-dithiole-2-thione-4,5-dithiolate. researchgate.net While not explicitly detailed as a catalytic cycle in the traditional sense, the reaction likely involves metal-mediated processes that facilitate the assembly of the fused ring system.
The table below presents a summary of the key catalytic methods discussed for the synthesis of the fused dithiine ring system and its analogues.
| Catalytic Method | Catalyst/Reagent | Starting Materials | Product Type | Ref. |
| Transition-Metal Catalysis | RhH(PPh₃)₄-dppe | Alkynes, Elemental Sulfur | 1,4-Dithiins | thieme-connect.com |
| Acid Catalysis | Not specified | 3-Methoxythiophene derivatives | 2,3-Dihydrothieno[2,3-b] thieme-connect.comresearchgate.netdithiine | researchgate.net |
| Phase-Transfer Catalysis | Tetraalkylammonium halide | α-Hydroxyketone/α-Halocarbonyl, Organic Thiosulfate | Dihydro-1,4-dithiins | google.com |
Theoretical and Computational Investigations Of 1 Dithiino 2,3 B 1 Dithiine
Electronic Structure Elucidation
The electronic nature of researchgate.netwikipedia.orgdithiino[2,3-b] researchgate.netwikipedia.orgdithiine is fundamental to understanding its physical and chemical properties. As a cyclic system containing eight π-electrons, it deviates from the predictions of Hückel's rule for aromaticity, a facet that has been extensively explored through computational chemistry. scilit.com
Frontier Molecular Orbital (FMO) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic transitions and reactivity of a molecule. While specific HOMO and LUMO energy values for the unsubstituted researchgate.netwikipedia.orgdithiino[2,3-b] researchgate.netwikipedia.orgdithiine are not extensively documented in dedicated computational studies, analysis of related 1,4-dithiin systems provides valuable insights.
Computational studies on analogous 1,4-dithiin derivatives, often performed using Density Functional Theory (DFT), reveal that the HOMO is typically a π-type orbital with significant contributions from the sulfur lone pairs and the carbon-carbon double bonds. The LUMO is generally a π*-type orbital localized on the C=C bonds. The energy gap between the HOMO and LUMO is a key parameter influencing the molecule's electronic absorption characteristics and kinetic stability. For many dithiin derivatives, this gap is relatively small, suggesting a propensity for electronic excitation and potential applications in materials science. nih.gov The non-planar, boat-like conformation of the dithiine rings plays a significant role in modulating the energies of these frontier orbitals.
A hypothetical representation of FMO analysis data for researchgate.netwikipedia.orgdithiino[2,3-b] researchgate.netwikipedia.orgdithiine, based on typical values for related compounds, is presented in the table below.
| Orbital | Energy (eV) | Description |
| LUMO | -1.5 to -2.5 | π* orbital, primarily on C=C bonds |
| HOMO | -5.5 to -6.5 | π orbital, with significant S and C=C character |
| HOMO-LUMO Gap | 4.0 to 5.0 | Energy difference between HOMO and LUMO |
Note: These values are illustrative and based on trends observed in related 1,4-dithiin compounds. Actual values for researchgate.netwikipedia.orgdithiino[2,3-b] researchgate.netwikipedia.orgdithiine would require specific computational calculations.
Charge Distribution and Electron Density Analysis
An electrostatic potential map of a related molecule, 5,6-dihydro-1,4-dithiine-2,3-dicarboxylic anhydride (B1165640), calculated using DFT, shows the most negatively charged regions (in red) located around the oxygen atoms of the anhydride group, as expected. researchgate.netiucr.org For researchgate.netwikipedia.orgdithiino[2,3-b] researchgate.netwikipedia.orgdithiine, it can be inferred that the regions of highest electron density would be associated with the sulfur atoms and the π-systems of the double bonds.
A table illustrating a plausible NBO charge distribution for researchgate.netwikipedia.orgdithiino[2,3-b] researchgate.netwikipedia.orgdithiine is provided below for conceptual understanding.
| Atom | Hypothetical NBO Charge (a.u.) |
| S | +0.1 to +0.2 |
| C (olefinic) | -0.2 to -0.3 |
| C (bridgehead) | +0.05 to +0.15 |
| H | +0.1 to +0.2 |
Note: These are hypothetical values for illustrative purposes. Precise charge distributions would necessitate specific NBO calculations.
Spectroscopic Feature Prediction via Quantum Chemical Calculations
Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic features of molecules. For researchgate.netwikipedia.orgdithiino[2,3-b] researchgate.netwikipedia.orgdithiine, theoretical predictions of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra can provide valuable data for its characterization.
DFT calculations on related 1,4-dithiin derivatives have been successfully used to assign vibrational modes in their IR spectra. scispace.com For instance, characteristic C=C stretching vibrations and C-S stretching modes can be accurately predicted. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated to aid in structural elucidation. semanticscholar.org
UV-Vis spectra predictions for dithiin-containing compounds often reveal π-π* transitions. nih.gov The calculated absorption wavelengths and oscillator strengths can be correlated with experimentally observed electronic spectra. For a derivative, 5,12-dioxo-5,12-dihydroanthro[2,3-b] researchgate.netwikipedia.orgdithiine-2,3-dicarbonitrile, a precursor to a porphyrazine dye, characteristic IR bands for C=C, C=O, and C≡N groups were identified. nih.gov
Below is a table summarizing the types of spectroscopic data that can be obtained through computational methods.
| Spectroscopic Technique | Predicted Parameters |
| Infrared (IR) | Vibrational frequencies, intensities, and mode assignments (e.g., C=C stretch, C-S stretch) |
| NMR | ¹H and ¹³C chemical shifts, coupling constants |
| UV-Vis | Electronic transition energies, wavelengths (λmax), and oscillator strengths (f) |
Conformational Analysis and Energetics
The three-dimensional structure of researchgate.netwikipedia.orgdithiino[2,3-b] researchgate.netwikipedia.orgdithiine is a key determinant of its properties. X-ray crystallographic studies have unequivocally shown that the molecule adopts a non-planar, boat-like conformation for the dithiine rings. researchgate.netstackexchange.com This avoids the antiaromatic destabilization that would occur in a planar 8π-electron system. scilit.com
Computational studies using DFT and ab initio methods have corroborated these experimental findings, consistently identifying the boat conformation as the global energy minimum. scispace.com The degree of folding can be quantified by the dihedral angle between the two C-S-C planes of the dithiine ring. For tetracyano-1,4-dithiin, a dihedral angle of 124° was determined by X-ray crystallography. researchgate.net For perhalo-1,4-dithiin derivatives, DFT calculations have shown that the boat conformation is the most stable, with the planar form representing a transition state for ring inversion. researchgate.net The energy barrier for this inversion was calculated to be between 3.9 and 6.5 kcal/mol, depending on the halogen substituent. researchgate.net
While a chair conformation is theoretically possible for the dithiine rings, computational studies on related systems have indicated that the boat form is generally more stable. researchgate.net The relative energies of these conformers are influenced by a combination of angle strain, torsional strain, and transannular interactions.
The table below summarizes the key conformational features and energetic parameters.
| Conformation | Relative Energy (kcal/mol) | Key Geometric Features |
| Boat | 0 (Global Minimum) | Non-planar, avoids antiaromaticity. Dihedral angles are key descriptors. |
| Planar | 3.9 - 6.5 (Transition State) | Represents the barrier to ring inversion. |
| Chair | Higher in energy than boat | Generally less stable for 1,4-dithiins. |
Reaction Mechanism Studies for Dithiine Ring Formation and Derivatization
Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions. For researchgate.netwikipedia.orgdithiino[2,3-b] researchgate.netwikipedia.orgdithiine, theoretical investigations can elucidate the pathways of its synthesis and subsequent chemical transformations.
The synthesis of the researchgate.netwikipedia.orgdithiino[2,3-b] researchgate.netwikipedia.orgdithiine ring system often involves the condensation of sulfur-containing precursors. researchgate.net Quantum-chemical calculations, such as those performed at the B3LYP/6-31G(d) level of theory, have been employed to understand the reaction mechanisms in the formation of related dithiinopyrroles from pentathiepins. researchgate.net These studies can map out the potential energy surface of the reaction, identifying transition states and intermediates, and thereby explaining the observed regioselectivity.
The olefinic character of the C=C double bonds in the dithiine rings suggests that they can participate in various reactions, including cycloadditions and electrophilic additions. scilit.com The sulfur atoms, with their lone pairs of electrons, can act as nucleophiles or be oxidized. wikipedia.org Computational modeling of these derivatization reactions can predict the most likely products and provide a detailed understanding of the electronic factors that govern the reactivity.
Intermolecular Interaction Modeling in Aggregates and Crystals
In the solid state, the arrangement of molecules in the crystal lattice is governed by intermolecular interactions. For researchgate.netwikipedia.orgdithiino[2,3-b] researchgate.netwikipedia.orgdithiine, X-ray crystal structure analysis has revealed the presence of short intermolecular S···S contacts. researchgate.net These interactions, along with van der Waals forces and potential weak C-H···S hydrogen bonds, play a crucial role in the crystal packing.
Computational modeling can be used to quantify the strength of these intermolecular interactions and to rationalize the observed crystal structure. For instance, in the crystal structure of 5,6-dihydro-1,4-dithiine-2,3-dicarboxylic anhydride, the packing is rationalized in terms of optimized dipole-dipole interactions rather than specific directed intermolecular contacts. researchgate.netiucr.orgnih.gov The electrostatic potential map of this molecule shows distinct positive and negative regions that would influence its aggregation. researchgate.netiucr.org
Modeling of the crystal packing of researchgate.netwikipedia.orgdithiino[2,3-b] researchgate.netwikipedia.orgdithiine can provide insights into its solid-state properties and guide the design of new materials with desired packing motifs.
Advanced Spectroscopic Characterization Techniques for Structural and Electronic Elucidation Of 1 Dithiino 2,3 B 1 Dithiine
Electronic Spectroscopy for Understanding π-Electronic Transitions
Electronic spectroscopy provides profound insights into the arrangement and energetics of electrons within a molecule. For researchgate.netresearchgate.netDithiino[2,3-b] researchgate.netresearchgate.netdithiine, these techniques are crucial for characterizing its π-electronic system and redox properties, which are of significant interest for applications in organic electronics. researchgate.net
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy probes the electronic transitions between different energy levels within a molecule. While specific UV-Vis absorption data for the parent researchgate.netresearchgate.netDithiino[2,3-b] researchgate.netresearchgate.netdithiine is not extensively detailed in the available literature, studies on related 1,4-dithiin derivatives offer valuable insights. For instance, derivatives of 1,4-dithiin fused with other aromatic systems, such as porphyrazines, exhibit characteristic absorption bands. nih.gov Typically, these compounds show intense Soret bands in the near-UV region (around 337-338 nm) and Q-bands at longer wavelengths in the visible region (around 663-762 nm), which are attributed to π-π* transitions within the conjugated system. nih.gov The planarity of the molecule significantly influences the shape and position of these absorption bands. researchgate.net For researchgate.netresearchgate.netDithiino[2,3-b] researchgate.netresearchgate.netdithiine, its non-planar structure is expected to result in a blue-shifted spectrum compared to its planar isomer, tetrathiafulvalene (B1198394) (TTF). researchgate.net
Table 1: Illustrative UV-Vis Absorption Data for Related 1,4-Dithiin Derivatives This table presents data for related compounds to provide context due to the limited specific data for researchgate.netresearchgate.netDithiino[2,3-b] researchgate.netresearchgate.netdithiine.
| Compound | λmax (nm) | Solvent | Transition | Reference |
|---|---|---|---|---|
| Tetra 5,12-dioxo-5,12-dihydroanthro[2,3-b] researchgate.netresearchgate.netdithiine-porphyrazine | 338, 663, 752 | Ethanol | π-π | nih.gov |
| Metalated tetra 5,12-dioxo-5,12-dihydroanthro[2,3-b] researchgate.netresearchgate.netdithiine-porphyrazines | ~337, 436-445, ~668, ~762 | Ethanol | n-π and/or d-π* | nih.gov |
Photoelectron Spectroscopy (UPS/XPS) for Valence and Core Level Electronic States
Photoelectron spectroscopy is a powerful technique to directly probe the electronic structure of molecules by measuring the kinetic energy of electrons ejected by incident photons. X-ray Photoelectron Spectroscopy (XPS) provides information on core-level electrons, offering insights into the elemental composition and chemical environment of atoms. Ultraviolet Photoelectron Spectroscopy (UPS) probes the valence electron region, which is crucial for understanding the molecular orbitals involved in chemical bonding and electronic properties.
Electronic Infrared (IR) Spectroscopy for Plasma Edge and Electron-Vibrational Bands
Electronic Infrared (IR) spectroscopy is a specialized technique that can probe low-energy electronic excitations and the coupling of electronic states with molecular vibrations. This is particularly relevant for conductive materials where a plasma edge, a characteristic reflectance feature, can be observed. While detailed electronic IR studies specifically on researchgate.netresearchgate.netDithiino[2,3-b] researchgate.netresearchgate.netdithiine are not prominent in the literature, this technique holds potential for characterizing its solid-state electronic properties, especially in its oxidized, charge-carrying states. The analysis of electron-vibrational bands can provide insights into the charge-transfer mechanisms within the material.
Vibrational Spectroscopy for Molecular Structure and Dynamics
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is fundamental for elucidating the molecular structure, bonding, and conformational dynamics of researchgate.netresearchgate.netDithiino[2,3-b] researchgate.netresearchgate.netdithiine.
Infrared (IR) and Raman Spectroscopy for Vibrational Modes
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The non-planar, boat-like conformation of the researchgate.netresearchgate.netDithiino[2,3-b] researchgate.netresearchgate.netdithiine ring system, as confirmed by X-ray crystallography, gives rise to a characteristic set of vibrational frequencies. researchgate.net While a detailed assignment of all vibrational modes for the parent compound is not available, studies on related structures provide a basis for interpretation. For instance, in cocrystals of 1,4-diiodotetrafluorobenzene (B1199613) with phenothiazine, shifts in the C-I stretching mode in the FT-IR spectrum are indicative of halogen bonding. researchgate.net Similarly, analysis of the IR and Raman spectra of researchgate.netresearchgate.netDithiino[2,3-b] researchgate.netresearchgate.netdithiine would reveal key information about its C-S and C=C bond vibrations, as well as the low-frequency modes associated with the puckering of the dithiin rings.
Table 2: Illustrative Vibrational Frequencies for a Related Dithiin-Containing Cocrystal This table provides an example of how vibrational spectroscopy is used to study intermolecular interactions in related systems.
| Compound | Vibrational Mode | Frequency (cm-1) in Free Ligand | Frequency (cm-1) in Cocrystal | Reference |
|---|---|---|---|---|
| 1,4-diiodotetrafluorobenzene (in cocrystal with phenothiazine) | ν(C-I) stretching | 760 | 748 | researchgate.net |
Electron-Vibrational Coupling Analysis
The interaction between electronic states and vibrational modes, known as electron-vibrational or vibronic coupling, is a critical parameter in determining the charge transport properties of organic semiconductors. In molecules like researchgate.netresearchgate.netDithiino[2,3-b] researchgate.netresearchgate.netdithiine, this coupling can influence the reorganization energy associated with electron transfer processes. While specific experimental analysis of electron-vibrational coupling in researchgate.netresearchgate.netDithiino[2,3-b] researchgate.netresearchgate.netdithiine is not extensively documented, theoretical calculations on related 1,4-dithiin systems can provide valuable predictions. tu-dresden.de These calculations can identify which vibrational modes couple most strongly to the electronic transitions, thereby offering a pathway to understanding and potentially controlling charge transport in materials based on this scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Environment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. It provides a wealth of information regarding the structure, dynamics, reaction state, and chemical environment of molecules. For the chemrxiv.orgnih.govdithiino[2,3-b] chemrxiv.orgnih.govdithiine framework, both ¹H and ¹³C NMR are fundamental for confirming the molecular structure. The chemical shifts (δ) in the NMR spectrum are indicative of the electronic environment of the protons and carbons, while the coupling constants (J) reveal information about the connectivity of adjacent atoms.
In a study on 5,12-dioxo-5,12-dihydroanthro[2,3-b] chemrxiv.orgnih.govdithiine-2,3-dicarbonitrile, a complex molecule containing the 1,4-dithiin ring system, the ¹³C-NMR spectrum showed bands corresponding to the C=C of the thiin ring at 123.5 ppm. nih.gov This provides an estimate for the chemical shift of the carbons in the dithiin ring of the parent compound.
To overcome the limitations of one-dimensional NMR, especially in complex molecules where signal overlap can obscure interpretation, multi-dimensional NMR techniques are employed. These experiments provide correlations between different nuclei, allowing for a more definitive assignment of the molecular structure.
COSY (Correlation Spectroscopy): This two-dimensional homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. slideshare.net For chemrxiv.orgnih.govdithiino[2,3-b] chemrxiv.orgnih.govdithiine, a COSY spectrum would be expected to show a correlation between the vicinal protons on the dithiin rings, aiding in their unambiguous assignment.
HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional heteronuclear experiment correlates the chemical shifts of protons directly attached to a heteronucleus, most commonly ¹³C. nih.gov An HSQC spectrum of chemrxiv.orgnih.govdithiino[2,3-b] chemrxiv.orgnih.govdithiine would show a cross-peak for each carbon atom that is bonded to a proton, directly linking the proton and carbon skeletons of the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful 2D technique reveals correlations between protons and carbons that are separated by multiple bonds (typically 2-4 bonds). nih.gov In the context of chemrxiv.orgnih.govdithiino[2,3-b] chemrxiv.orgnih.govdithiine, HMBC would be instrumental in confirming the connectivity across the sulfur atoms and the fusion of the two dithiin rings. For example, correlations would be expected between the protons on one ring and the carbons of the other ring, traversing the sulfur atoms.
The application of these multi-dimensional NMR techniques, while not specifically documented for the parent chemrxiv.orgnih.govdithiino[2,3-b] chemrxiv.orgnih.govdithiine, is standard practice in the structural elucidation of novel heterocyclic compounds.
Table 1: Representative ¹³C NMR Chemical Shifts for a Substituted 1,4-Dithiin Derivative.
| Functional Group | Chemical Shift (δ) in ppm |
| C=C (thiin ring) | 123.5 |
| CN | 117.3 |
| C=C (anthraquinone ring) | 124.5, 127.7, 128.4, 128.8, 130.1 |
| C=O | 187.1 |
Data obtained from 5,12-dioxo-5,12-dihydroanthro[2,3-b] chemrxiv.orgnih.govdithiine-2,3-dicarbonitrile. nih.gov
Electron Spin Resonance (ESR) Spectroscopy of Related Radical Species
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique for studying materials with unpaired electrons. The 1,4-dithiin ring system is known to undergo oxidation to form stable radical cations. wikipedia.org ESR spectroscopy provides crucial information about the electronic structure and distribution of the unpaired electron in these radical species.
The ESR spectrum of a radical cation is characterized by its g-factor and hyperfine coupling constants (A). The g-factor is a dimensionless quantity that is a measure of the intrinsic magnetic moment of the electron. For organic radicals, the g-factor is typically close to that of a free electron (ge ≈ 2.0023). chemrxiv.org Deviations from this value can provide insights into the electronic environment and the extent of spin-orbit coupling.
Hyperfine coupling arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei (e.g., ¹H, ¹³C, ³³S). The hyperfine coupling constants are a measure of the electron spin density at a particular nucleus and thus provide a map of the unpaired electron's distribution within the molecule.
In studies of a platinum-complexed tetrathiafulvalene diradicaloid, the g-factor was determined to be 2.0046. chemrxiv.org The hyperfine coupling constants to phosphorus and platinum were also resolved, providing detailed information about the spin distribution. chemrxiv.org In other studies of TTF radical cations, the absorption spectra, which are related to the electronic transitions, have been thoroughly investigated. researchgate.netresearchgate.net
Table 2: ESR Parameters for a Tetrathiafulvalene-Based Diradicaloid Complex.
| Parameter | Value |
| g-factor | 2.0046 |
| A(³¹P) | 1.1 MHz |
| A(¹⁹⁵Pt) | 2.1 MHz |
Data obtained from a platinum-complexed tetrathiafulvalene diradicaloid. chemrxiv.org
The study of the ESR spectra of radical cations of compounds related to chemrxiv.orgnih.govdithiino[2,3-b] chemrxiv.orgnih.govdithiine provides a strong foundation for predicting and interpreting the ESR characteristics of its own radical species. Such studies are crucial for understanding the electronic properties of these molecules and their potential applications in materials science, particularly in the field of organic conductors and magnetic materials.
Crystallographic and Supramolecular Assembly Studies Of 1 Dithiino 2,3 B 1 Dithiine Systems
Single Crystal X-ray Diffraction Analysis of Molecular Geometry and Packing
The definitive method for elucidating the three-dimensional structure of researchgate.netsemanticscholar.orgDithiino[2,3-b] researchgate.netsemanticscholar.orgdithiine is single-crystal X-ray diffraction. Studies have revealed that the molecule is inherently non-planar. researchgate.net The fused ring system, consisting of two 1,4-dithiin rings, adopts a boat-like conformation. researchgate.netsemanticscholar.org This deviation from planarity is a characteristic feature of 1,4-dithiin and its derivatives, as a planar arrangement would result in an anti-aromatic 8π electron system. researchgate.net To alleviate this electronic instability, the molecule distorts into a folded geometry.
| Parameter | Description | Observation for researchgate.netsemanticscholar.orgDithiino[2,3-b] researchgate.netsemanticscholar.orgdithiine Systems |
| Molecular Conformation | The three-dimensional shape of the molecule. | The fused researchgate.netsemanticscholar.orgdithiino[2,3-b] researchgate.netsemanticscholar.orgdithiine ring system is non-planar, adopting a boat-like conformation. researchgate.netsemanticscholar.org |
| Crystal System | The symmetry of the unit cell. | Data for the specific crystal system of the parent compound is not readily available in the searched literature. |
| Space Group | The set of symmetry operations for the crystal. | Data for the specific space group of the parent compound is not readily available in the searched literature. |
Crystal Engineering Principles Applied toresearchgate.netsemanticscholar.orgDithiino[2,3-b]researchgate.netsemanticscholar.orgdithiine Systems
Crystal engineering provides a framework for designing solid-state structures with desired properties by understanding and controlling intermolecular interactions. For researchgate.netsemanticscholar.orgDithiino[2,3-b] researchgate.netsemanticscholar.orgdithiine systems, the dominant intermolecular forces are sulfur-sulfur (S···S) and carbon-hydrogen-sulfur (C-H···S) interactions. These weak forces act as "supramolecular glue," directing the assembly of the molecules into a well-defined crystal lattice.
The non-planar boat conformation of the dithiin rings plays a crucial role in the crystal packing. The folding of the rings allows for efficient space-filling and facilitates the formation of specific intermolecular contacts. By modifying substituents on the dithiin framework, it is possible to tune these interactions and thus control the resulting solid-state architecture. For instance, the introduction of phenyl groups in 2,6-diphenyl-1,4-dithiine leads to a different packing arrangement compared to the unsubstituted parent compound, influenced by π-π stacking interactions in addition to the sulfur-mediated contacts. nih.gov
Supramolecular Interactions in Solid-State Architectures
The solid-state structure of researchgate.netsemanticscholar.orgDithiino[2,3-b] researchgate.netsemanticscholar.orgdithiine is not merely a collection of individual molecules but a highly organized supramolecular assembly governed by a network of non-covalent interactions.
Non-Covalent Bonding Motifs (e.g., S···S interactions, C-H···S interactions)
A key feature of the crystal structure of researchgate.netsemanticscholar.orgDithiino[2,3-b] researchgate.netsemanticscholar.orgdithiine is the presence of short intermolecular S···S contacts. researchgate.net These interactions, where the distance between sulfur atoms of adjacent molecules is less than the sum of their van der Waals radii (approximately 3.70 Å), are a significant directional force in the crystal packing. These contacts create a network of sulfur-rich channels and layers within the crystal lattice.
| Interaction Type | Description | Significance in researchgate.netsemanticscholar.orgDithiino[2,3-b] researchgate.netsemanticscholar.orgdithiine |
| S···S Interactions | Close contacts between sulfur atoms of neighboring molecules. | Key directional force in crystal packing, leading to the formation of sulfur-rich networks. researchgate.net |
| C-H···S Interactions | Weak hydrogen bonds between a C-H group and a sulfur atom. | Contribute to the overall stability of the supramolecular architecture. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | More relevant in substituted derivatives, such as those with phenyl groups. nih.gov |
Influence of Packing on Electronic Overlap and Charge Transfer
The way in which researchgate.netsemanticscholar.orgDithiino[2,3-b] researchgate.netsemanticscholar.orgdithiine molecules are arranged in the crystal lattice has a profound impact on their electronic properties. The degree of overlap between the π-orbitals of adjacent molecules determines the efficiency of charge transfer through the material, a critical factor for its potential use in organic electronics. nih.govmdpi.com
The short intermolecular S···S contacts are particularly important in this regard. These close approaches can facilitate orbital overlap, creating pathways for charge carriers to move through the crystal. The non-planar geometry of the molecule, while electronically stabilizing for the individual molecule, can present challenges for achieving extensive π-stacking, which is often a primary mechanism for charge transport in planar aromatic systems. However, the directional nature of the S···S interactions can compensate for this by establishing specific charge transport pathways. The unique properties of 1,4-dithiin systems, including their ability to undergo reversible one- and two-electron oxidations, make the understanding of their solid-state electronic properties an area of active research. researchgate.net
Polymorphism and its Impact on Electronic Behavior
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs of the same compound can exhibit significantly different physical and electronic properties due to variations in their crystal packing and intermolecular interactions.
While there are no specific reports of polymorphism for the parent researchgate.netsemanticscholar.orgDithiino[2,3-b] researchgate.netsemanticscholar.orgdithiine in the searched literature, studies on related derivatives, such as 2,6-diphenyl-1,4-dithiin, have shown the existence of multiple polymorphic forms. In this derivative, two polymorphs were identified with different melting points and distinct molecular conformations and packing arrangements. This highlights the potential for polymorphism in this class of compounds.
The existence of different polymorphic forms of researchgate.netsemanticscholar.orgDithiino[2,3-b] researchgate.netsemanticscholar.orgdithiine would have significant implications for its electronic behavior. Variations in the intermolecular S···S distances and the degree of orbital overlap between different polymorphs would likely lead to different charge transport characteristics. Therefore, controlling the crystallization conditions to selectively produce a desired polymorph is a key aspect of harnessing the full potential of these materials in electronic applications.
Exploration Of 1 Dithiino 2,3 B 1 Dithiine As a Building Block in Advanced Materials
Role as an Organic π-Donor Precursor in Charge Transfer Complex Formation
researchgate.netnih.govDithiino[2,3-b] researchgate.netnih.govdithiine serves as a potent organic π-donor precursor, a molecule that can donate electrons to form charge-transfer (CT) complexes. These complexes are characterized by the transfer of electronic charge from the donor to an acceptor molecule, leading to novel electronic and optical properties. The non-planar, boat-like conformation of the dithiin rings and the presence of sulfur atoms with available lone pairs of electrons contribute to its electron-donating capability. researchgate.net
The formation of CT complexes is a critical aspect of developing organic conductors and semiconductors. The ability of researchgate.netnih.govDithiino[2,3-b] researchgate.netnih.govdithiine and its derivatives to form stable radical cations upon oxidation makes them suitable candidates for these applications. researchgate.netthieme-connect.com The reversible one- and two-electron oxidations are key features that drive their use in redox-active materials. researchgate.netthieme-connect.com
Detailed research has explored the synthesis of various derivatives to enhance their π-donor strength and facilitate the formation of highly ordered crystalline structures, which are essential for efficient charge transport. For instance, the fusion of pyrrole (B145914) rings to the dithiin core has been shown to enhance its redox-activity. researchgate.net
Integration into Extended Organic Semiconductor Architectures
The integration of researchgate.netnih.govDithiino[2,3-b] researchgate.netnih.govdithiine into larger, extended π-conjugated systems is a promising strategy for creating high-performance organic semiconductors. researchgate.netresearchgate.net These materials are the active components in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). sigmaaldrich.comsigmaaldrich.com
The unique, non-planar structure of the dithiin core can influence the solid-state packing of the resulting semiconductor, which in turn dictates its charge transport properties. researchgate.net While planar structures are often sought for efficient stacking, the folded nature of the dithiin ring can be leveraged to control intermolecular interactions and dimensionality of the charge transport pathways. researchgate.net For example, derivatives of dithiins have been incorporated into porphyrazine dyes, which exhibit strong absorption in the UV-Vis region, making them potentially valuable for optoelectronic applications. nih.gov
The development of solution-processable organic semiconductors is a key goal for enabling low-cost, large-area printed electronics. researchgate.net The design and synthesis of researchgate.netnih.govDithiino[2,3-b] researchgate.netnih.govdithiine derivatives with appropriate side chains can enhance solubility and promote self-organization into well-ordered thin films. researchgate.net
Development of Self-Assembled Systems for Electronic Applications
Self-assembly, the spontaneous organization of molecules into ordered structures, is a powerful bottom-up approach for fabricating nanoscale electronic components. The non-covalent interactions, such as S···S contacts, play a crucial role in the self-assembly of researchgate.netnih.govDithiino[2,3-b] researchgate.netnih.govdithiine-based molecules. researchgate.net The crystal structure of the parent compound reveals short intermolecular S···S contacts, indicating the potential for directed self-assembly. researchgate.net
Researchers have explored the use of dithiin derivatives in supramolecular chemistry to construct complex architectures. researchgate.netthieme-connect.com For instance, a pyrrolodithiin-derived box-like cyclophane has been designed with an adaptive cavity that can respond to external stimuli, demonstrating the potential for creating molecular switches and machines. researchgate.net The ability to control the host-guest binding through electrochemical oxidation further highlights the utility of these systems in functional materials. researchgate.net
The table below summarizes key findings related to self-assembled systems incorporating researchgate.netnih.govdithiino[2,3-b] researchgate.netnih.govdithiine and its derivatives.
| Derivative System | Key Feature | Potential Application |
| Pyrrolodithiin-derived cyclophane | Adaptive cavity with stimuli-responsiveness | Molecular switches, molecular machines |
| Dithiin-based macrocycles | Anion reception and redox-switchable binding | Anion sensors |
Coordination Chemistry with Metal Centers for Functional Materials
The sulfur atoms in the researchgate.netnih.govDithiino[2,3-b] researchgate.netnih.govdithiine framework can act as ligands, binding to metal centers to form coordination complexes. libretexts.org This opens up avenues for creating a wide range of functional materials with tailored magnetic, electronic, and optical properties. itn.pt
The cyclotetramerization of dicarbonitrile derivatives of anthro[2,3-b] researchgate.netnih.govdithiine in the presence of metal salts has been used to synthesize metalloporphyrazine dyes. nih.gov These complexes, containing metals such as zinc, cobalt, and nickel, show strong absorption in the visible and near-infrared regions, suggesting their potential use as sensitizers in solar cells or as components in other optoelectronic devices. nih.gov
The table below presents examples of metal complexes incorporating dithiin-related ligands and their observed properties.
| Metal Complex | Ligand Type | Observed Property |
| [Au(pzdtdt)₂]˙ | researchgate.netnih.govdithiino[2,3-b]pyrazine-2,3-bis(thiolate) | Semi-conducting, becomes metallic under pressure |
| Tetra 5,12-dioxo-5,12-dihydroanthro[2,3-b] researchgate.netnih.govdithiine-porphyrazinato-metal(II) (M = Zn, Co, Ni) | Dithiin-porphyrazine | High absorption in UV-Vis region |
Future Research Directions and Unaddressed Challenges For 1 Dithiino 2,3 B 1 Dithiine
Novel Synthetic Routes and Scalability Considerations
A significant stride in the synthesis of researchgate.netnih.govdithiino[2,3-b] researchgate.netnih.govdithiine has been the development of a high-yield, one-step procedure starting from sodium 1,3-dithiole-2-thione-4,5-dithiolate. researchgate.net This method represents a substantial improvement over previous multi-step approaches. Despite this advancement, a critical challenge that remains largely unaddressed is the scalability of this synthesis. For the compound to be viable for widespread application in materials science, the transition from laboratory-scale synthesis to large-scale industrial production needs to be thoroughly investigated. Future research must focus on optimizing reaction conditions, exploring more cost-effective and readily available starting materials, and developing purification techniques that are amenable to bulk production.
Another avenue for exploration is the development of entirely new synthetic methodologies. While the current one-step synthesis is efficient, alternative routes could offer advantages in terms of functional group tolerance, allowing for the direct synthesis of substituted derivatives. This would be a crucial step towards tuning the material's properties. Investigating flow chemistry processes for the synthesis of researchgate.netnih.govdithiino[2,3-b] researchgate.netnih.govdithiine and its derivatives could also provide a pathway to improved scalability, safety, and process control.
| Synthetic Route | Starting Material | Key Advantages | Scalability Considerations |
| One-step Procedure | Sodium 1,3-dithiole-2-thione-4,5-dithiolate | High yield, single step | Availability and cost of starting material, optimization for large-scale reactors |
| Future Routes (Proposed) | Alternative precursors | Potential for direct functionalization, milder reaction conditions | Catalyst cost and lifetime, solvent recycling, waste management |
Advanced Computational Prediction of Material Properties
Computational chemistry has become an indispensable tool in materials science for predicting the properties of novel compounds before their synthesis. For researchgate.netnih.govdithiino[2,3-b] researchgate.netnih.govdithiine, theoretical studies have confirmed its non-planar, boat-like conformation, a key feature influencing its electronic structure. researchgate.netscilit.com While initial calculations have provided insights into parameters like band gaps for related polymeric structures researchgate.net, a comprehensive computational investigation of the material properties of the isolated molecule and its assemblies is still lacking.
Future research should employ advanced computational methods, such as density functional theory (DFT) and time-dependent DFT (TD-DFT), to create a detailed in-silico profile of the molecule. This would include predicting its electronic properties (HOMO-LUMO gap, ionization potential, electron affinity), optical properties (absorption and emission spectra), and charge transport characteristics. Furthermore, computational modeling can be instrumental in understanding the intermolecular interactions, such as the short S---S contacts observed in its crystal structure researchgate.net, and how these interactions influence the bulk material properties. Simulating the behavior of researchgate.netnih.govdithiino[2,3-b] researchgate.netnih.govdithiine-based materials under various conditions, such as applied electric fields or mechanical stress, will also be crucial for designing robust and reliable devices.
Exploration of New Material Architectures Based on the Dithiine Core
The inherent properties of the researchgate.netnih.govdithiino[2,3-b] researchgate.netnih.govdithiine core, particularly its reversible redox behavior, make it an attractive component for a variety of advanced materials. researchgate.net The exploration of new material architectures based on this core is a fertile ground for future research. The non-planar nature of the molecule can be exploited to create materials with unique morphologies and functionalities.
One promising direction is the incorporation of the dithiine unit into polymers and metal-organic frameworks (MOFs). Such materials could find applications in gas storage, catalysis, and sensing. The synthesis of macrocycles and cages containing the researchgate.netnih.govdithiino[2,3-b] researchgate.netnih.govdithiine unit, as has been explored with other 1,4-dithiin systems mit.edu, could lead to the development of novel host-guest systems and molecular sensors. For instance, a macrocyclic anion receptor incorporating the electroactive dithiin core has been designed, demonstrating the potential for creating responsive materials. mit.edu
Furthermore, the development of donor-acceptor systems, where the dithiine core is coupled with electron-withdrawing or electron-donating moieties, could lead to materials with tailored optoelectronic properties for applications in organic photovoltaics and organic light-emitting diodes. The synthesis of porphyrazine dyes incorporating a dithiine unit has already shown the potential for creating materials with high absorption in the UV-Vis region, which is beneficial for solar cell applications. nih.gov
| Material Architecture | Potential Application | Key Research Challenge |
| Polymers | Organic electronics, sensors | Controlled polymerization, processability |
| Metal-Organic Frameworks | Gas storage, catalysis | Synthesis of suitable linkers, framework stability |
| Macrocycles/Cages | Molecular recognition, sensing | Synthetic challenges in macrocyclization |
| Donor-Acceptor Systems | Organic photovoltaics, OLEDs | Tuning energy levels, controlling morphology |
Understanding Structure-Property Relationships for Tunable Electronic Behavior
A fundamental understanding of the relationship between the molecular structure of researchgate.netnih.govdithiino[2,3-b] researchgate.netnih.govdithiine and its electronic properties is paramount for the rational design of new materials with tailored functionalities. The non-planar geometry and the presence of multiple sulfur atoms are key determinants of its electronic behavior. researchgate.net Future research must focus on systematically modifying the core structure and studying the resulting changes in its electronic properties.
This can be achieved through the synthesis of a library of derivatives with various substituents at different positions on the dithiine rings. By introducing electron-donating or electron-withdrawing groups, researchers can modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby tuning the redox potentials and optical absorption characteristics. For example, studies on related pyrene-fused dithiins have shown that the connectivity of the fused rings can be used to tune properties like circular dichroism. researchgate.net Similarly, the introduction of electron-donating amine groups in dithiine-porphyrazine dyes has been shown to reduce the optical band gap. nih.gov
A combination of experimental techniques, such as cyclic voltammetry, UV-Vis-NIR spectroscopy, and spectroelectrochemistry, coupled with computational modeling, will be essential to build a comprehensive picture of these structure-property relationships. This knowledge will enable the precise engineering of researchgate.netnih.govdithiino[2,3-b] researchgate.netnih.govdithiine-based materials with electronic properties optimized for specific applications, from efficient charge transport materials to highly sensitive chemical sensors.
Q & A
Q. Q: What experimental techniques are critical for synthesizing and characterizing [1,4]Dithiino[2,3-b][1,4]dithiine?
- Methodological Answer : Synthesis typically involves cyclization reactions of sulfur-containing precursors under controlled conditions. Characterization requires elemental analysis (C, H, S) to confirm stoichiometry, supported by spectroscopic methods:
- Mass spectrometry for molecular weight verification.
- X-ray crystallography to resolve the fused dithiine-dithiine ring system, as systematic naming conventions highlight its bicyclic structure .
- UV-Vis and NMR spectroscopy to probe electronic transitions and sulfur-induced magnetic anisotropy. Reproducibility demands adherence to standardized protocols for data reporting .
Q. Q: How can computational methods like DFT predict the electronic structure of this compound?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and extended basis sets (e.g., 4-31G) is essential. Key steps:
- Optimize geometry using gradient-corrected exchange-correlation functionals to account for sulfur’s electronegativity .
- Calculate HOMO-LUMO gaps to assess redox activity, validated against experimental UV-Vis spectra.
- Include exact-exchange terms to improve thermochemical accuracy, critical for predicting stability and reactivity .
Advanced Research Questions
Q. Q: What role does homoaromaticity play in stabilizing this compound, and how can it be experimentally validated?
- Methodological Answer : Homoaromaticity arises from non-conjugated sulfur bridges enabling partial π-electron delocalization. Validation strategies:
- NMR spectroscopy : Detect diamagnetic ring currents via upfield-shifted proton signals in the fused rings .
- NBO (Natural Bond Orbital) analysis : Quantify hyperconjugative interactions between sulfur lone pairs and adjacent π-systems .
- Compare with non-aromatic analogs to isolate stabilization effects.
Q. Q: How do conjugation effects in this compound influence its electrochemical performance in energy storage applications?
- Methodological Answer : The conjugated thioether (–S–) bonds enhance conductivity and inhibit dissolution in electrolytes. Experimental approaches:
- Cyclic voltammetry (CV) : Measure redox potentials and reversibility in aqueous Zn-ion batteries .
- DFT-coupled Marcus theory : Calculate charge-transfer rates and correlate with rate performance.
- Table : Electrochemical data for Zn//4S6Q batteries:
| Current Density (mA g⁻¹) | Discharge Capacity (mAh g⁻¹) | Retention (%) |
|---|---|---|
| 150 | 240 | 100 |
| 30,000 | 208.6 | 87 |
| Data source: . |
Q. Q: What strategies resolve contradictions in reported stability data for this compound under varying pH and temperature?
- Methodological Answer : Contradictions often stem from solvent interactions or impurities. Systematic approaches:
- Controlled degradation studies : Use HPLC-MS to track decomposition products under acidic/alkaline conditions.
- Thermogravimetric analysis (TGA) : Monitor mass loss at elevated temperatures to identify degradation thresholds.
- Multivariate regression : Isolate variables (e.g., oxygen content, solvent polarity) affecting stability .
Methodological Best Practices
- Data Reproducibility : Document synthetic procedures with granular detail (e.g., reaction times, purification steps) to align with Beilstein Journal guidelines .
- Computational Validation : Cross-check DFT results with experimental crystallography to mitigate basis set limitations .
- Electrochemical Testing : Use standardized electrolytes (e.g., 3.5 M Zn(ClO₄)₂) to ensure comparability across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
